molecular formula C19H16N4O3 B11269332 3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B11269332
M. Wt: 348.4 g/mol
InChI Key: HNPKOLIGZOOVKH-UHFFFAOYSA-N
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Description

3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of the oxadiazole ring: The pyrazole derivative is then reacted with a nitrile oxide, which can be generated in situ from a hydroxamic acid derivative under oxidative conditions.

    Coupling with the dimethoxyphenyl group: The final step involves coupling the oxadiazole-pyrazole intermediate with a 2,3-dimethoxyphenyl derivative, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-triazole
  • 3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-thiadiazole
  • 3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxazole

Uniqueness

3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts stability and versatility in chemical reactions. Compared to similar compounds, it may exhibit different electronic properties, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H16N4O3/c1-24-16-10-6-9-13(17(16)25-2)18-20-19(26-23-18)15-11-14(21-22-15)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,21,22)

InChI Key

HNPKOLIGZOOVKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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